4-(Pyridin-2-yloxy)benzaldehyde
Overview
Description
4-(Pyridin-2-yloxy)benzaldehyde is an organic compound with the molecular formula C12H9NO2. It is characterized by the presence of a pyridine ring attached to a benzaldehyde moiety through an oxygen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Pyridin-2-yloxy)benzaldehyde typically involves the reaction of 4-hydroxybenzaldehyde with 2-chloropyridine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction. The general reaction scheme is as follows:
4-Hydroxybenzaldehyde+2-ChloropyridineK2CO3,DMF,Heatthis compound
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions: 4-(Pyridin-2-yloxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed:
Oxidation: 4-(Pyridin-2-yloxy)benzoic acid.
Reduction: 4-(Pyridin-2-yloxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-(Pyridin-2-yloxy)benzaldehyde has been utilized in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: In the development of bioactive molecules with potential antimicrobial, antifungal, and anticancer properties.
Medicine: As a precursor for the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: In the production of specialty chemicals and materials with specific properties for use in catalysis and material science
Mechanism of Action
The mechanism of action of 4-(Pyridin-2-yloxy)benzaldehyde largely depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, derivatives of this compound have been studied for their ability to inhibit certain enzymes involved in disease pathways, thereby demonstrating potential therapeutic effects. The exact molecular targets and pathways involved would vary based on the specific derivative and its intended use .
Comparison with Similar Compounds
- 4-(Pyridin-3-yloxy)benzaldehyde
- 4-(Pyridin-4-yloxy)benzaldehyde
- 4-(Pyrimidin-2-yloxy)benzaldehyde
Comparison: 4-(Pyridin-2-yloxy)benzaldehyde is unique due to the position of the pyridine ring attachment, which can influence its reactivity and the types of derivatives it can formAdditionally, the presence of the pyridine ring distinguishes it from similar compounds like 4-(Pyrimidin-2-yloxy)benzaldehyde, which contains a pyrimidine ring instead .
Properties
IUPAC Name |
4-pyridin-2-yloxybenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO2/c14-9-10-4-6-11(7-5-10)15-12-3-1-2-8-13-12/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPRZACGKYIDYCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)OC2=CC=C(C=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10395979 | |
Record name | 4-(Pyridin-2-yloxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10395979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
194017-69-1 | |
Record name | 4-(Pyridin-2-yloxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10395979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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